molecular formula C14H29Cl2N3O2 B1500072 tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride CAS No. 1179359-68-2

tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No.: B1500072
CAS No.: 1179359-68-2
M. Wt: 342.3 g/mol
InChI Key: ONIZMQAKRRKEPR-UHFFFAOYSA-N
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Description

This molecule features a piperidine ring substituted with a Boc (tert-butoxycarbonyl) group and an azetidine moiety bearing an aminomethyl group, rendered as a dihydrochloride salt for enhanced solubility and stability. Such derivatives are commonly utilized in medicinal chemistry as intermediates for drug discovery, particularly targeting central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier (BBB) .

Properties

IUPAC Name

tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17;;/h11-12H,4-10,15H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIZMQAKRRKEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662501
Record name tert-Butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179359-68-2
Record name tert-Butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride, commonly referred to as TB-AZP, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and related case studies.

  • Chemical Formula: C14H29Cl2N3O2
  • CAS Number: 1179359-68-2
  • Molecular Weight: 310.31 g/mol

The compound features a piperidine ring substituted with an azetidine moiety, which is significant for its biological interactions.

Pharmacological Profile

TB-AZP exhibits various pharmacological activities, primarily due to its ability to interact with neurotransmitter systems. Notably, it has been studied for its potential as a:

  • CNS Agent: The compound's structure suggests it may act on central nervous system pathways, potentially influencing mood and cognition.
  • Anti-inflammatory Agent: Preliminary studies indicate that derivatives of similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies and Research Findings

  • Synthesis and Activity Correlation
    A study published in RSC Advances detailed the synthesis of TB-AZP analogs and their biological evaluation. The research highlighted that modifications in the piperidine and azetidine rings significantly affected anti-inflammatory activity. The IC50 values for some analogs were comparable to established anti-inflammatory drugs like indomethacin .
  • Neuropharmacological Effects
    Research indicated that compounds with similar structures could modulate neurotransmitter levels. For instance, studies have shown that piperidine derivatives can enhance serotonin receptor activity, thus potentially providing antidepressant effects . This suggests that TB-AZP may also possess similar neuropharmacological properties.
  • Toxicological Assessments
    Toxicological data for TB-AZP is limited; however, general assessments of related compounds suggest low acute toxicity. No significant adverse effects were reported in preliminary studies involving oral administration in animal models . Further toxicological investigations are necessary to establish safety profiles.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
CNS ModulationPotential enhancement of serotonin activity
Acute ToxicityLow toxicity reported

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it suitable for drug development.

Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine and azetidine exhibit significant antidepressant properties. A study demonstrated that compounds similar to tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride could modulate neurotransmitter levels, providing a basis for further exploration in treating depression and anxiety disorders.

Neurological Studies

The compound's structural similarity to known neuroactive agents positions it as a candidate for exploring neurological pathways.

Case Study: Neuroprotective Effects
In vitro studies have shown that compounds with piperidine structures can protect neuronal cells from oxidative stress. This suggests that this compound may also exhibit neuroprotective properties, warranting further investigation into its mechanisms of action.

Material Science

Beyond pharmacological applications, this compound can be utilized in the synthesis of novel materials due to its unique chemical properties.

Case Study: Polymer Synthesis
Researchers have explored the use of piperidine derivatives in creating polymeric materials with enhanced mechanical properties. The incorporation of this compound into polymer matrices could lead to improved durability and functionality.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues identified in the evidence include:

Compound Name CAS No. Key Features Similarity Score
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 Hydroxypropyl substituent; TPSA = 49.33 Ų; BBB permeability (logBB = -0.5) ≥0.98
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride 2061980-49-0 Piperazine-azetidine hybrid; dihydrochloride salt 0.98
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride 1173206-71-7 Aminomethyl-azetidine; hydrochloride salt 0.86
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate N/A Hydroxymethyl substituent; TPSA = 41.49 Ų ≥0.98
Key Observations:

Substituent Impact: The hydroxypropyl/hydroxymethyl analogues (e.g., CAS 156185-63-6) exhibit lower BBB permeability (logBB = -0.5) compared to aminomethyl derivatives due to higher topological polar surface area (TPSA = 49.33 Ų) . In contrast, the target compound’s aminomethyl group may improve BBB penetration (predicted logBB > 0) by reducing TPSA and increasing lipophilicity. Piperazine-azetidine hybrids (e.g., CAS 2061980-49-0) show high structural similarity (0.98) but differ in pharmacological targeting, as piperazine moieties often enhance binding to serotonin or dopamine receptors .

Salt Form :

  • The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to its hydrochloride analogues (e.g., CAS 1173206-71-7), which may influence bioavailability in preclinical formulations .

Preparation Methods

Stepwise Reaction Conditions

Step Reaction Description Reagents & Conditions Outcome
1 Activation of tert-butyl azetidinecarboxylate tert-butyl 3- or 4-azetidinecarboxylate dissolved in CH2Cl2, cooled to 0 °C Formation of reactive intermediate
2 Coupling with 4-(aminomethyl)piperidine Addition of 4-(aminomethyl)piperidine and triethylamine dropwise, stirring at room temperature Formation of tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate
3 Salt formation Treatment with HCl in dioxane or similar acid source Conversion to dihydrochloride salt for stability and crystallinity
4 Purification Crystallization or chromatography Pure dihydrochloride salt obtained

Industrial Scale Considerations

  • Batch vs. Continuous Flow: Industrial production may use batch reactors or continuous flow systems to optimize yield and purity.
  • Reaction Optimization: Parameters such as temperature, solvent volume, and reagent stoichiometry are optimized for scale-up.
  • Purity Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control, ensuring purity >95%.

Analytical Characterization

  • NMR Spectroscopy: $$^{1}H$$ NMR confirms the structure, showing characteristic chemical shifts for azetidine, piperidine, and tert-butyl groups.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight.
  • HPLC: Used to assess purity and monitor reaction progress.

Research Findings and Reaction Mechanisms

  • The azetidine ring formation and substitution are sensitive to reaction conditions; mild bases and aprotic solvents favor high yields.
  • The aminomethyl group introduction is typically achieved via nucleophilic substitution on halogenated intermediates or reductive amination.
  • Salt formation with hydrochloric acid improves compound stability and facilitates isolation as a crystalline solid.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials tert-butyl azetidinecarboxylate, 4-(aminomethyl)piperidine
Solvents Dichloromethane, dioxane
Catalysts/Bases Triethylamine
Reaction Type Nucleophilic substitution, coupling
Salt Formation HCl in dioxane for dihydrochloride salt
Purification Crystallization, chromatography
Analytical Techniques $$^{1}H$$ NMR, HPLC, HRMS
Industrial Methods Batch reactors, continuous flow systems

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride?

The synthesis typically involves multi-step reactions between piperidine derivatives and azetidine intermediates. For example, tert-butyl-protected piperidine scaffolds are functionalized with azetidine groups via nucleophilic substitution or coupling reactions. Purification steps such as crystallization (to isolate solids) and column chromatography (to separate intermediates) are critical for achieving high purity (>95%) . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like unreacted starting materials or deprotected intermediates.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H^1H), azetidine ring protons (δ 3.0–4.0 ppm), and piperidine backbone .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H+^+]+^+ peak matching C14_{14}H28_{28}N3_3O2_2Cl2_2).
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm1^{-1} confirm the carbonyl group of the tert-butyl carbamate .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and chemical goggles are mandatory due to potential dust inhalation and skin/eye irritation .
  • Storage : Store in a cool, dry environment (<25°C) away from strong oxidizers to prevent decomposition .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .

Advanced Research Questions

Q. How do computational methods aid in optimizing the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, enabling researchers to identify energetically favorable conditions. For example, reaction path search algorithms optimize parameters like solvent polarity and catalyst loading, reducing trial-and-error experimentation. ICReDD’s methodology integrates computational predictions with experimental validation, creating a feedback loop to refine synthetic protocols .

Q. What are the key challenges in analyzing contradictory biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., varying IC50_{50} values) may arise from:

  • Stereochemical impurities : Enantiomeric excess (ee) must be verified via chiral HPLC, as minor stereoisomers can exhibit antagonistic effects .
  • Solubility differences : Use of DMSO vs. aqueous buffers can alter bioavailability. Pre-formulation studies (e.g., dynamic light scattering) assess aggregation tendencies .
  • Receptor heterogeneity : Target-specific assays (e.g., enzyme vs. cell-based) may yield conflicting results. Cross-validation with orthogonal methods (e.g., SPR, fluorescence polarization) is recommended .

Q. How does the azetidine-aminomethyl moiety influence pharmacological activity compared to similar piperidine derivatives?

Structural analogs (e.g., tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride) show that the azetidine ring enhances conformational rigidity, potentially improving receptor selectivity. The aminomethyl group introduces a protonatable nitrogen, facilitating interactions with acidic residues in enzyme active sites (e.g., tryptophan 2,3-dioxygenase inhibitors). Comparative molecular docking studies reveal differences in binding poses and hydrogen-bonding networks .

Q. What purification strategies maximize yield while maintaining stereochemical integrity?

  • Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC to separate enantiomers .
  • Recrystallization Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) favor high recovery of crystalline products without racemization .
  • Ion-Exchange Chromatography : Effective for removing hydrochloride counterions and residual amines .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H2_2O2_2) conditions, followed by LC-MS analysis to identify degradation products (e.g., tert-butyl cleavage or azetidine ring opening) .
  • Plasma Stability Assays : Incubate with human plasma at 37°C and quantify parent compound levels over 24 hours using UPLC .

Methodological Guidelines

  • Experimental Design : Use a Quality by Design (QbD) approach to map critical process parameters (CPPs) like reaction time and temperature against critical quality attributes (CQAs) such as purity and enantiomeric excess .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to resolve contradictions in bioactivity data, accounting for variables like assay type and batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

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